Home > Products > Screening Compounds P53076 > 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide
1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide - 2307941-27-9

1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide

Catalog Number: EVT-2953365
CAS Number: 2307941-27-9
Molecular Formula: C12H15N5O
Molecular Weight: 245.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which integrates a pyrazolo[1,5-a]pyrimidine moiety with a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly as an inhibitor of specific biological pathways.

Source and Classification

This compound falls under the category of N-heterocyclic compounds, specifically those containing pyrazolo and pyrrolidine structures. The pyrazolo[1,5-a]pyrimidine derivatives are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The synthesis of such compounds often involves multi-step organic reactions that allow for the introduction of various functional groups to enhance their bioactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide typically involves several key steps:

  1. Preparation of the Pyrazolo[1,5-a]pyrimidine Core: This is often achieved through cyclocondensation reactions involving 3-amino-pyrazoles and suitable electrophiles such as β-dicarbonyl compounds or β-enaminones. This reaction forms the foundational pyrazolo structure.
  2. Introduction of the Pyrrolidine Ring: Following the formation of the pyrazolo core, a pyrrolidine ring is introduced via cyclization reactions. This may involve reacting the pyrazolo compound with appropriate amines or amino acids under controlled conditions to form the desired pyrrolidine structure.
  3. Carboxamide Formation: The final step involves the conversion of a suitable functional group into a carboxamide. This can be done through standard amide coupling techniques, often utilizing coupling reagents to facilitate the reaction between the carboxylic acid derivative and an amine.

These methods are adaptable and can be optimized for yield and purity by employing techniques such as continuous flow chemistry or automated synthesis protocols to scale production effectively while maintaining high quality .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is C13H18N4O2C_{13}H_{18}N_{4}O_{2}. Its molecular weight is approximately 262.31 g/mol. The structural representation includes a pyrazolo[1,5-a]pyrimidine ring fused with a pyrrolidine ring, along with a carboxamide functional group.

Key Structural Features:

  • Pyrazolo[1,5-a]pyrimidine Core: Provides biological activity.
  • Pyrrolidine Ring: Contributes to the compound's pharmacokinetic properties.
  • Carboxamide Group: Enhances solubility and bioavailability.

A detailed structural analysis can be represented through its InChI key (LRMLSMQXEVBDDZ-UHFFFAOYSA-N) and SMILES notation (CC1=NC2=CC=NN2C(=C1)N3CC(C(C3)CO)CO) .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide can be explored through various chemical transformations:

  • Substitution Reactions: The nitrogen atoms in the pyrazolo ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Amide Hydrolysis: Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to regenerate the corresponding carboxylic acid and amine.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological profile .

Mechanism of Action

The mechanism of action for 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets within biological systems. This compound has been studied primarily for its role as an inhibitor of mammalian target of rapamycin (mTOR), a key regulatory protein involved in cell growth and proliferation.

Process and Data

Upon binding to mTOR or related kinases, this compound may inhibit downstream signaling pathways that lead to cell cycle progression and survival. Such inhibition can result in reduced tumor growth in cancer models and has implications for therapeutic strategies against various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.42 g/cm³
  • Melting Point: Ranges from 298°C to 299°C

Chemical Properties

  • Solubility: Soluble in common organic solvents; solubility in water may vary based on pH.

Relevant Data or Analyses

The compound exhibits stability under standard laboratory conditions but may require careful handling due to potential reactivity under extreme pH or temperature conditions.

Applications

Scientific Uses

1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent for cancer treatment due to its inhibitory effects on mTOR.
  • Biochemical Probes: Used in studies aimed at understanding cellular signaling pathways.
  • Material Science: Explored for its photophysical properties which could lead to applications in developing novel materials .

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential as a versatile tool in drug discovery and development.

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

Historical Development of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine (PP) represents a privileged bicyclic heterocyclic scaffold in drug discovery, first synthesized in the mid-20th century through cyclization reactions of β-dicarbonyl compounds with 5-aminopyrazoles. Early research focused on exploring its chemical reactivity, with seminal work by Alcalde (1974) establishing robust cyclocondensation methodologies using β-aminocrotonitrile and α-formyl phenylacetonitrile precursors [4]. The 1980–1990s marked a pivotal shift when PP derivatives were identified as potent enzyme inhibitors, particularly targeting protein kinases. This era saw the development of zaleplon (sedative-hypnotic) and indiplon (GABA_A modulator), demonstrating the scaffold's CNS applications [1] [2]. The 2000s witnessed accelerated interest in PP-based kinase inhibitors, exemplified by dorsomorphin (AMPK inhibitor) and presatovir (RSV antiviral). Landmark achievements include FDA-approved NTRK inhibitors larotrectinib (2018) and repotrectinib (2023), which exploit the PP core for targeting tropomyosin receptor kinases in fusion-positive cancers [7]. Contemporary research focuses on overcoming drug resistance through structural diversification, with over 100 synthetic methodologies now enabling precise functionalization at C2, C3, C5, C6, and C7 positions [1] [5].

Table 1: Evolution of Key Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

YearCompoundTherapeutic TargetClinical Significance
1980sZaleplonGABA_A receptorFDA-approved sedative (1999)
2007DorsomorphinAMPK/BMP signalingFirst PP-based kinase inhibitor
2018LarotrectinibTropomyosin receptor kinases (Trk)First FDA-approved TRK inhibitor for NTRK+ cancers
2023RepotrectinibTrk (resistant mutants)Second-generation TRK inhibitor overcoming resistance

Structural Significance of the 5-Methylpyrazolo[1,5-a]pyrimidine Core

The 5-methylpyrazolo[1,5-a]pyrimidine core confers distinctive physicochemical and target-binding advantages critical for kinase inhibition. The methyl group at C5 enhances electron density in the pyrimidine ring via hyperconjugation, increasing hydrogen-bond acceptor capacity at N6 and C7 positions [8]. X-ray crystallographic studies of kinase-bound PP complexes reveal that 5-methyl substitution induces favorable hydrophobic contacts within the ATP-binding cleft, particularly with conserved residues like Val 828 in PI3Kδ and Leu 657 in CDK2 [5] [6]. Compared to unsubstituted analogs, 5-methyl derivatives exhibit:

  • Improved LogP: Increased lipophilicity (ΔLogP +0.4–0.6) enhancing membrane permeability
  • Metabolic Stability: Resistance to CYP3A4-mediated oxidation at C5–C6 bond
  • Selectivity Modulation: Steric exclusion from off-target kinases (e.g., Pim-1, CK2) [1] [6]

Synthetic access to 5-methyl-PP derivatives typically involves cyclocondensation of 5-amino-3-methylpyrazole with 1,3-biselectrophiles. Yamagami's POCl₃-catalyzed method efficiently converts malonic acid derivatives to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, while microwave-assisted protocols using β-enaminones reduce reaction times from hours to minutes [2] [5]. The commercial availability of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) further streamlines derivatization [8].

Table 2: Impact of C5 Substitution on Pyrazolo[1,5-a]pyrimidine Properties

C5 SubstituentH-Bond Acceptor CapacityKinase Binding Energy (ΔG, kcal/mol)Metabolic Stability (t₁/₂, min)
HModerate (N6)-9.2 ± 0.328 ± 5
CH₃Enhanced (N6/C7)-10.8 ± 0.445 ± 7
CF₃Strong (N6/C7)-11.5 ± 0.562 ± 8
ClModerate (N6)-9.5 ± 0.432 ± 6

Rationale for Pyrrolidine-2-carboxamide Functionalization

The fusion of pyrrolidine-2-carboxamide with the 5-methylpyrazolo[1,5-a]pyrimidine core creates a multifunctional pharmacophore with synergistic binding capabilities. This design strategy leverages three key structural features:

  • Conformational Constraint: The pyrrolidine ring restricts carboxamide bond rotation, pre-organizing the molecule for target engagement. X-ray analyses demonstrate that the trans-configured prolyl amide (Cγ-endo puckering) optimally positions the carboxamide carbonyl for hinge-region hydrogen bonding (e.g., with Trp-760 in PI3Kδ or Glu 590 in TrkA) [3] [5].
  • Stereochemical Control: The (S)-enantiomer of pyrrolidine-2-carboxamide shows 10–50-fold higher affinity than (R)-counterparts for kinases like CDK1/2 and PI3Kδ due to chiral complementarity with hydrophobic subpockets [6].
  • Solubility-Permeability Balance: The carboxamide group introduces a zwitterionic character (calculated pKa 3.2–4.1 for carboxylic acid; 8.5–9.2 for amine), enhancing aqueous solubility without compromising membrane penetration (cLogD 7.4: 1.2–1.8) [3] [4].

US Patent 9,505,767B2 details C7-aminopyrrolidine derivatives as histone demethylase inhibitors, wherein the pyrrolidine-2-carboxamide moiety binds the catalytic Jumonji domain via bidentate coordination to Fe²⁺ ions [3]. Similarly, PP-based PI3Kδ inhibitors (CPL302253 series) exploit this motif for isoform selectivity through interactions with Trp-760 and Asp-787 in the affinity pocket [5]. The synthetic versatility of pyrrolidine-2-carboxamide enables late-stage diversification via:

  • Suzuki-Miyaura coupling for aryl/heteroaryl appendages
  • Buchwald-Hartwig amination for tertiary amine variants
  • Click chemistry for triazole-linked prodrugs [2] [5]

Table 3: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine C7 Functional Groups

C7 Functional GroupKinase Inhibition (IC₅₀ Range)Selectivity Index (vs. Kinome)Aqueous Solubility (μg/mL)
Morpholine5–50 nM10–100×8–15
Piperazine2–30 nM5–50×25–50
Pyrrolidine1–20 nM20–80×10–20
Pyrrolidine-2-carboxamide0.5–10 nM>100×45–80

Properties

CAS Number

2307941-27-9

Product Name

1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide

IUPAC Name

1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide

Molecular Formula

C12H15N5O

Molecular Weight

245.286

InChI

InChI=1S/C12H15N5O/c1-8-7-11(17-10(15-8)4-5-14-17)16-6-2-3-9(16)12(13)18/h4-5,7,9H,2-3,6H2,1H3,(H2,13,18)

InChI Key

STQAXNGCTSOYAU-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=NN2C(=C1)N3CCCC3C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.